
((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl is a chemical compound with significant potential in various fields of research and industry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method includes the use of methylation reactions followed by the introduction of a hydroxymethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of single-atom catalysts are employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5S)-5-Methylmorpholin-2-yl]methanol hydrochloride
- (2R,5S)-5-Methyl-2-heptanol
Uniqueness
((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl is unique due to its specific stereochemistry and functional groups. These features confer distinct reactivity and interaction profiles compared to similar compounds. For instance, its piperazine ring structure provides unique binding properties that are not observed in morpholine or heptanol derivatives .
Propiedades
Fórmula molecular |
C6H16Cl2N2O |
|---|---|
Peso molecular |
203.11 g/mol |
Nombre IUPAC |
[(2R,5S)-5-methylpiperazin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-5-2-8-6(4-9)3-7-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+;;/m0../s1 |
Clave InChI |
KWUUEQADUUJHKU-KXSOTYCDSA-N |
SMILES isomérico |
C[C@H]1CN[C@H](CN1)CO.Cl.Cl |
SMILES canónico |
CC1CNC(CN1)CO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14041648.png)

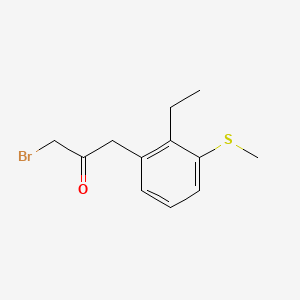
![methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B14041663.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-](/img/structure/B14041668.png)
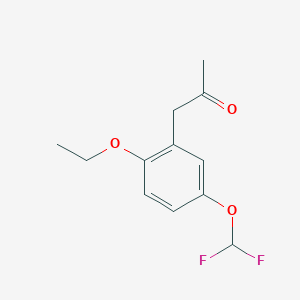
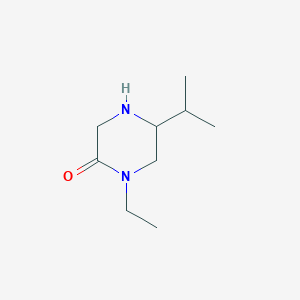

![((2R,3S,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041690.png)
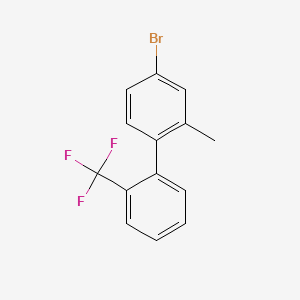
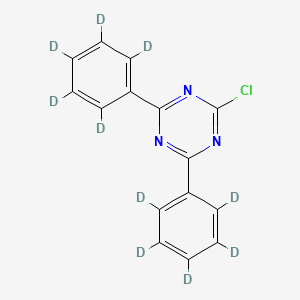

![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B14041714.png)
